molecular formula C8H6ClN3OS B13069438 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide CAS No. 1431412-41-7

4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B13069438
CAS No.: 1431412-41-7
M. Wt: 227.67 g/mol
InChI Key: QYIZHMSHUKMDGF-UHFFFAOYSA-N
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Description

4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide is a heterocyclic compound with the molecular formula C7H5ClN2S. It is a derivative of thieno[3,2-d]pyrimidine, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-7-methylthieno[3,2-d]pyrimidine with suitable amines in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted thieno[3,2-d]pyrimidine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylthieno[3,2-d]pyrimidine
  • 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
  • 4-Pyrimidinamine, 6-chloro-2-(methylthio)-

Uniqueness

4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

CAS No.

1431412-41-7

Molecular Formula

C8H6ClN3OS

Molecular Weight

227.67 g/mol

IUPAC Name

4-chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C8H6ClN3OS/c1-3-4-6(7(9)12-2-11-4)14-5(3)8(10)13/h2H,1H3,(H2,10,13)

InChI Key

QYIZHMSHUKMDGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1N=CN=C2Cl)C(=O)N

Origin of Product

United States

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